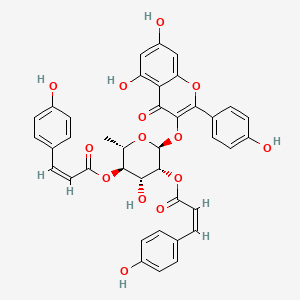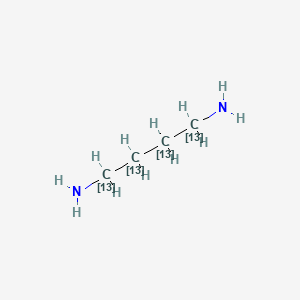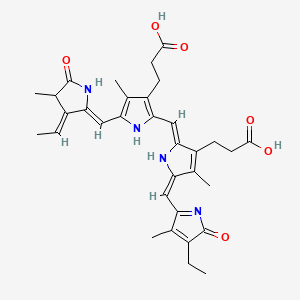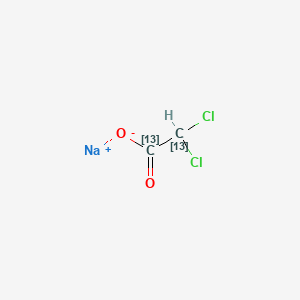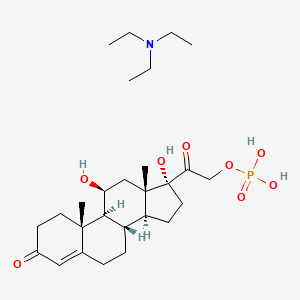
N-Nitroso Nebivolol (Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitroso Nebivolol ist ein Derivat des Beta-Adrenorezeptor-Antagonisten Nebivolol. Es ist eine Nitrosaminverbindung, was bedeutet, dass es eine Nitrosogruppe enthält, die an ein Stickstoffatom gebunden ist. Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt und ist nicht für die Anwendung am Menschen oder an Tieren bestimmt .
Herstellungsmethoden
Die Synthese von N-Nitroso Nebivolol beinhaltet die Nitrosylierung von Nebivolol. Dieser Prozess erfordert typischerweise das Vorhandensein von Nitrosylierungsmitteln wie Natriumnitrit (NaNO2) in einem sauren Medium. Die Reaktionsbedingungen müssen sorgfältig kontrolliert werden, um die Bildung der gewünschten Nitrosaminverbindung zu gewährleisten .
Der allgemeine Ansatz beinhaltet die Verwendung von Standardtechniken der organischen Synthese und Reinigungsmethoden, um die Verbindung in reiner Form zu erhalten .
Wirkmechanismus
Target of Action
N-Nitroso Nebivolol primarily targets beta-1 adrenergic receptors . These receptors play a crucial role in the regulation of heart function. Nebivolol also interacts with beta-3 receptors , which are involved in nitric oxide release .
Mode of Action
N-Nitroso Nebivolol acts as a highly selective beta-1 adrenergic receptor antagonist . This means it blocks the action of natural substances such as adrenaline on these receptors, thereby reducing heart rate and blood pressure. Additionally, it stimulates the endothelial nitric oxide synthase via beta-3 receptor agonism , leading to nitric oxide-mediated vasodilation .
Biochemical Pathways
N-Nitroso Nebivolol affects several biochemical pathways. It stimulates the release of nitric oxide (NO) and peroxynitrite (ONOO-) through two major pathways: ATP efflux/P2Y receptors and beta-3 receptors . The balance between cytoprotective NO and cytotoxic ONOO- is maintained, resulting in a slow kinetics of NO release and low ONOO- .
Pharmacokinetics
Nebivolol is a racemic mixture of 2 isomers with 4 asymmetric centers . The pharmacokinetics of Nebivolol is characterized by its long duration of action and a wide therapeutic window . The effects of Nebivolol can be seen 48 hours after stopping the medication, and patients generally take 5-40mg daily .
Action Environment
The action, efficacy, and stability of N-Nitroso Nebivolol can be influenced by various environmental factors. For instance, the formation of N-Nitroso compounds can occur under suitable conditions, such as the presence of secondary amines . Moreover, the genotoxicity of nitrosamines can be evaluated using metabolically competent human HepaRG cells .
Vorbereitungsmethoden
The synthesis of N-Nitroso Nebivolol involves the nitrosylation of nebivolol. This process typically requires the presence of nitrosating agents such as sodium nitrite (NaNO2) in an acidic medium. The reaction conditions must be carefully controlled to ensure the formation of the desired nitrosamine compound .
the general approach involves the use of standard organic synthesis techniques and purification methods to obtain the compound in a pure form .
Analyse Chemischer Reaktionen
N-Nitroso Nebivolol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrosogruppe kann oxidiert werden, um Nitroverbindungen zu bilden.
Reduktion: Die Nitrosogruppe kann reduziert werden, um Amine zu bilden.
Substitution: Die Nitrosogruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat (KMnO4) und Reduktionsmittel wie Natriumborhydrid (NaBH4). Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
N-Nitroso Nebivolol hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Nitrosaminen und ihre Reaktionen zu untersuchen.
Biologie: Forscher verwenden es, um die biologischen Wirkungen von Nitrosaminen zu untersuchen, einschließlich ihrer mutagenen und karzinogenen Eigenschaften.
Medizin: Es dient als Referenzverbindung bei der Entwicklung analytischer Methoden zum Nachweis von Nitrosaminen in Arzneimitteln.
Industrie: Es wird in der Qualitätskontrolle von Betablocker-Medikamenten verwendet, um das Fehlen schädlicher Nitrosamin-Verunreinigungen zu gewährleisten
Wirkmechanismus
Der Wirkmechanismus von N-Nitroso Nebivolol beinhaltet seine Interaktion mit Beta-Adrenorezeptoren. Als Derivat von Nebivolol behält es die Fähigkeit, Beta-1-Adrenorezeptoren zu blockieren, was zu einer verringerten Herzfrequenz und einem niedrigeren Blutdruck führt. Zusätzlich kann die Nitrosogruppe zu ihren biologischen Wirkungen beitragen, indem sie mit zellulären Komponenten interagiert und oxidativen Stress induziert .
Vergleich Mit ähnlichen Verbindungen
N-Nitroso Nebivolol kann mit anderen Nitrosamin-Derivaten von Betablockern und Betaagonisten verglichen werden. Zu ähnlichen Verbindungen gehören:
- Nitroso-Isoetharin
- Nitroso-Isoprenalin
- Nitroso-Sotalol
- Nitroso-Metaproterenol
- Nitroso-Formoterol
- Nitroso-Albuterol
- Nitroso-Terbutalin
- Nitroso-Levalbuterol
- Nitroso-Bitolterol
- Nitroso-Pirbuterol
Diese Verbindungen teilen ein gemeinsames Strukturmotiv mit N-Nitroso Nebivolol, unterscheiden sich jedoch in ihren spezifischen chemischen Strukturen und biologischen Aktivitäten.
Eigenschaften
IUPAC Name |
N,N-bis[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]nitrous amide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F2N2O5/c23-15-3-7-19-13(9-15)1-5-21(30-19)17(27)11-26(25-29)12-18(28)22-6-2-14-10-16(24)4-8-20(14)31-22/h3-4,7-10,17-18,21-22,27-28H,1-2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDRIMZKXCWKRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CN(CC(C3CCC4=C(O3)C=CC(=C4)F)O)N=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391051-68-5 |
Source


|
| Record name | N,N-Bis(2-(6-fluorochroman-2-yl)-2-hydroxyethyl)nitrous amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
